molecular formula C10H19FN2 B13125122 (3'S,4'S)-3'-fluoro-1,4'-bipiperidine CAS No. 2102412-90-6

(3'S,4'S)-3'-fluoro-1,4'-bipiperidine

Cat. No.: B13125122
CAS No.: 2102412-90-6
M. Wt: 186.27 g/mol
InChI Key: PPNYOPTVJSKOPB-UWVGGRQHSA-N
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Description

“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” is a fascinating chemical compound with a complex structure. It belongs to the class of piperidine derivatives and features a fluorine atom substitution at the 3’ position and a bipiperidine backbone. The compound’s unique arrangement of atoms makes it intriguing for various scientific applications.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:

  • Fluorination of Bipiperidine:

    • Starting with bipiperidine (a bicyclic amine), the fluorination reaction occurs at the 3’ position.
    • Reagents: Fluorinating agents (e.g., HF, F2, or Selectfluor®).
    • Conditions: Anhydrous solvent (e.g., acetonitrile, dichloromethane) at low temperature.
    • Yield: Moderate to good yields of the desired product.
  • Asymmetric Synthesis:

    • Enantioselective methods can yield the (3’S,4’S)-enantiomer.
    • Chiral auxiliary-based approaches or organocatalysis are commonly employed.
    • Conditions: Carefully controlled reaction conditions to achieve stereoselectivity.

Industrial Production:

The industrial-scale production of this compound involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers often employ continuous flow processes or batch reactions to achieve high yields.

Chemical Reactions Analysis

Reactivity:

“(3’S,4’S)-3’-fluoro-1,4’-bipiperidine” participates in various chemical reactions:

    Oxidation: It can undergo oxidative transformations, such as N-oxidation or C-H functionalization.

    Reduction: Reduction of the fluorine substituent or the piperidine ring.

    Substitution: Nucleophilic substitution reactions at the fluorine position.

    Cyclization: Formation of fused rings or heterocycles.

Common Reagents and Conditions:

    Oxidation: Oxone® (potassium peroxymonosulfate), PCC (pyridinium chlorochromate).

    Reduction: H2/Pd-C, NaBH4, LiAlH4.

    Substitution: Alkyl halides, amines, or nucleophiles.

    Cyclization: Lewis acids (e.g., BF3), heat.

Major Products:

The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives, while reduction could lead to saturated piperidines.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Fluorinated Ligands: Employed in coordination chemistry and catalysis.

Biology and Medicine:

    Drug Development: Investigated for potential pharmaceutical applications.

    Fluorine as a Probe: Fluorinated compounds are valuable tools for studying biological processes.

Industry:

    Fine Chemicals: Used in specialty chemicals and agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. potential molecular targets include receptors, enzymes, or cellular pathways influenced by the fluorine substitution. Further studies are needed to elucidate its precise effects.

Comparison with Similar Compounds

While there are no direct analogs of “(3’S,4’S)-3’-fluoro-1,4’-bipiperidine,” its unique fluorinated bipiperidine scaffold sets it apart. Similar compounds include other fluorinated piperidines or bipiperidines, but none match its specific arrangement.

Properties

CAS No.

2102412-90-6

Molecular Formula

C10H19FN2

Molecular Weight

186.27 g/mol

IUPAC Name

(3S,4S)-3-fluoro-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C10H19FN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h9-10,12H,1-8H2/t9-,10-/m0/s1

InChI Key

PPNYOPTVJSKOPB-UWVGGRQHSA-N

Isomeric SMILES

C1CCN(CC1)[C@H]2CCNC[C@@H]2F

Canonical SMILES

C1CCN(CC1)C2CCNCC2F

Origin of Product

United States

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